molecular formula C11H14N4O2 B1200270 3-Deaza-dhcaa CAS No. 149564-05-6

3-Deaza-dhcaa

Cat. No.: B1200270
CAS No.: 149564-05-6
M. Wt: 234.25 g/mol
InChI Key: RUCFKJGLNUIODR-MRTMQBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deaza-dhcaa is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with an amino-imidazopyridine moiety and two hydroxyl groups. Its unique structure makes it an interesting subject for research in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deaza-dhcaa typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentane ring, followed by the introduction of the amino-imidazopyridine group through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as crystallization and chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-Deaza-dhcaa can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclopentanone derivatives, while reduction of the amino group may produce various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, 3-Deaza-dhcaa is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various biological systems.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Deaza-dhcaa involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-imidazopyridine moiety may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The hydroxyl groups may also play a role in hydrogen bonding and stabilization of the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • (1r,2s,3r)-3-(4-Hydroxy-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
  • (1r,2s,3r)-3-(4-Methyl-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
  • (1r,2s,3r)-3-(4-Chloro-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol

Uniqueness

What sets 3-Deaza-dhcaa apart from similar compounds is its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of both amino and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

CAS No.

149564-05-6

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

(1R,2S,3R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H14N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h3-5,7-8,10,16-17H,1-2H2,(H2,12,13)/t7-,8-,10+/m1/s1

InChI Key

RUCFKJGLNUIODR-MRTMQBJTSA-N

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O

SMILES

C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O

Canonical SMILES

C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O

Synonyms

3-deaza-DHCaA
9-(2',3'-dihydroxypentan-1'-yl)-3-deazaadenine

Origin of Product

United States

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